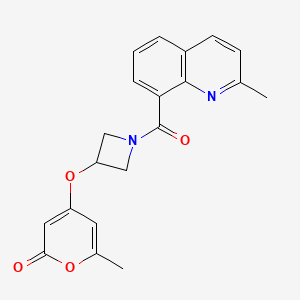

6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a pyran-2-one derivative featuring a methyl group at position 6 and a substituted azetidinyloxy moiety at position 2. The azetidine ring is conjugated to a 2-methylquinoline-8-carbonyl group, introducing steric bulk and aromaticity. The quinoline moiety may enhance UV absorbance or fluorescence, while the strained azetidine ring could confer unique reactivity .

Propriétés

IUPAC Name |

6-methyl-4-[1-(2-methylquinoline-8-carbonyl)azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-12-6-7-14-4-3-5-17(19(14)21-12)20(24)22-10-16(11-22)26-15-8-13(2)25-18(23)9-15/h3-9,16H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGHDYLZDIALGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. The starting materials may include 2-methylquinoline, azetidine, and pyranone derivatives. Key steps in the synthesis could involve:

Formation of the Quinoline Derivative: This may involve the alkylation of quinoline with methyl groups under basic conditions.

Azetidine Ring Formation: Azetidine can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

Coupling Reactions: The quinoline and azetidine derivatives are then coupled with the pyranone ring through etherification or esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives.

Applications De Recherche Scientifique

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders. Research indicates that derivatives of azetidine compounds can act as phosphodiesterase (PDE) inhibitors, which are crucial in managing conditions like schizophrenia and other neuropsychiatric disorders .

Antimicrobial Activity

Preliminary studies have shown that compounds similar to 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans through disc diffusion methods .

Molecular Docking Studies

Computational studies, including molecular docking, have been employed to predict the binding affinity of this compound to various biological targets. Such studies help elucidate its mechanism of action and guide further modifications to enhance efficacy and selectivity .

Protein Kinase Inhibition

Research has identified similar compounds as effective inhibitors of specific protein kinases, which play a vital role in cell signaling pathways. The inhibition of these kinases can lead to therapeutic effects in cancer treatment and other diseases characterized by dysregulated signaling pathways .

Case Study 1: PDE Inhibition

A study focused on substituted azetidine compounds revealed that modifications similar to those found in 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one resulted in enhanced PDE10 inhibition. This finding suggests a promising avenue for developing new treatments for psychiatric disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various synthesized compounds, those derived from quinoline and azetidine frameworks exhibited superior activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications directly influenced their biological activity, emphasizing the importance of chemical diversity in drug design .

Mécanisme D'action

The mechanism of action of 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one would depend on its specific application. For example:

Pharmacological Action: It might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity.

Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs can be categorized based on substituents and core modifications:

Key Comparisons:

Substituent Effects on Reactivity The target compound’s 2-methylquinoline-8-carbonyl group introduces significant steric hindrance compared to the benzoylallyl group in 7 . This may reduce nucleophilic attack at the pyran-2-one core, unlike 7, which readily undergoes ring closure under basic conditions. In contrast, compound 11a features electron-withdrawing cyano groups, enhancing electrophilicity at the pyran ring and enabling nucleophilic additions (e.g., with amines or thiols) .

Synthetic Accessibility The azetidine-quinoline substituent in the target compound likely requires multi-step synthesis (e.g., coupling pre-formed azetidine and quinoline moieties), whereas simpler derivatives like 7 are synthesized in one step from 4-hydroxy-6-methylpyran-2-one . Spiro compounds (e.g., ) demand specialized reagents (e.g., 2-oxa-spiro[3.4]octane-1,3-dione), highlighting divergent synthetic strategies .

Stability and Biological Implications The strained azetidine ring in the target compound may confer instability under acidic conditions, unlike the more stable five-membered pyrazole ring in 11a . Quinoline derivatives are associated with antimicrobial activity, suggesting the target compound could share similar bioactivity, whereas 7 and 11a lack such moieties .

Research Findings and Implications

- Reactivity : The target compound’s bulky substituents may limit its participation in cycloaddition reactions common to simpler pyran-2-ones (e.g., 7 ) .

- Limitations : Specific data on the target compound’s solubility and stability are absent in current literature; further experimental studies are required.

Activité Biologique

The compound 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyranone core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from quinoline derivatives and azetidine intermediates. The specific structural configuration contributes to its bioactivity, particularly in interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds similar to 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one have shown efficacy against various cancer cell lines. A study demonstrated that certain pyranone derivatives induced apoptosis in cancer cells through the activation of caspase pathways, inhibiting cell proliferation and promoting cell cycle arrest at the G1 phase .

Antimicrobial Properties

Quinoline-based compounds are known for their antimicrobial activity. The incorporation of a quinoline moiety in this compound suggests potential effectiveness against bacterial and fungal pathogens. In vitro studies have shown that related compounds exhibit inhibitory effects on various strains of bacteria and fungi, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented in several studies. For example, azetidine derivatives have been reported to reduce inflammation in carrageenan-induced paw edema models in rats . This suggests that 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one may possess similar anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline and pyranone structures are known to modulate various signaling pathways:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

Q & A

Q. Optimization tips :

- Monitor acylation efficiency via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

- Improve yields (>75%) by pre-activating the hydroxyl group with trimethylsilyl chloride .

(Basic) Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : Confirm carbonyl stretches (quinoline C=O at ~1670 cm⁻¹, pyranone C=O at ~1715 cm⁻¹) .

- NMR : Assign stereochemistry using 2D NOESY (e.g., azetidine C3-O coupling) and HSQC (heteronuclear correlations) .

- HRMS : Validate molecular ion ([M+H]⁺ calculated for C₂₂H₂₁N₂O₅: 393.1453; observed ±2 ppm) .

- X-ray crystallography : Resolve ambiguous stereochemistry (as demonstrated for analogous pyranones in ) .

(Advanced) How should researchers address contradictory product distributions in derivatization reactions under varying base conditions?

Answer:

Contradictions often stem from competing reaction pathways. For example:

Q. Resolution strategies :

- Perform kinetic studies with in-situ IR to track intermediate formation rates .

- Use DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways .

- Map pH-dependent product distributions using a controlled base-strength matrix (pKa 7–11) .

(Advanced) What methodologies are suitable for studying environmental degradation pathways in aquatic ecosystems?

Answer:

Adopt the INCHEMBIOL framework ():

Hydrolysis studies : Conduct at pH 4, 7, and 9 (25–50°C) with LC-MS/MS monitoring for hydrolytic byproducts (e.g., quinoline fragmentation).

Sediment adsorption : Measure partition coefficients (Kd) using ¹⁴C-labeled compound in OECD 106 batch experiments .

Microbial degradation : Apply OECD 301B protocols with activated sludge inoculum; quantify CO₂ evolution via GC-TCD .

QSAR modeling : Predict transformation products (e.g., hydroxylated metabolites) using EPI Suite™, validated via high-resolution MS/MS .

(Advanced) How does the azetidine ring’s conformational flexibility influence biological interactions?

Answer:

The azetidine ring’s puckering (envelope vs. twist conformations) modulates:

Q. Experimental validation :

- Use variable-temperature NMR (298–323 K) to assess ring-flipping barriers .

- Compare bioactivity of conformationally restricted analogs (e.g., bridged azetidines) via enzyme inhibition assays .

(Basic) What are the stability considerations for this compound under varying storage and experimental conditions?

Answer:

Stability is influenced by:

- pH : Degrades rapidly in alkaline conditions (t₁/₂ <24 hrs at pH >10) but stable at pH 4–6 (t₁/₂ >30 days) .

- Light : Photo-oxidation of the quinoline moiety occurs under UV light; store in amber vials at –20°C .

- Thermal stability : Decomposes above 150°C (DSC analysis); avoid heating during solvent removal .

(Advanced) How can researchers design experiments to resolve conflicting bioactivity data across cell-line assays?

Answer:

Address variability through:

Assay standardization :

- Use isogenic cell lines to control for genetic drift .

- Normalize data to housekeeping genes (e.g., GAPDH) via qPCR .

Mechanistic deconvolution :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.